6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid
Description
6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid is a brominated quinoline derivative featuring a quinoline core substituted with a carboxylic acid group at position 4, a bromine atom at position 6, and an isoquinolin-5-yl moiety at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its structural complexity and functional versatility. The bromine atom at position 6 enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization for drug discovery or material synthesis . The carboxylic acid group at position 4 contributes to solubility and facilitates salt formation, which is critical for pharmacokinetic optimization in drug development.
Properties
CAS No. |
1420792-16-0 |
|---|---|
Molecular Formula |
C19H11BrN2O2 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
6-bromo-2-isoquinolin-5-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H11BrN2O2/c20-12-4-5-17-15(8-12)16(19(23)24)9-18(22-17)14-3-1-2-11-10-21-7-6-13(11)14/h1-10H,(H,23,24) |
InChI Key |
GSFZGYBQZXSYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination of 2-(isoquinolin-5-yl)quinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Key Data:
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Pfitzinger condensation | KOH, 60–85°C, 5–8 hrs | 60–75% | |
| Decarboxylation | Nitrobenzene, 210°C | 70–85% |
Bromination at Position 6
The bromo substituent is introduced via electrophilic aromatic substitution during the Pfitzinger reaction (as in Step 1) . Alternatively, direct bromination of the quinoline intermediate using N-bromosuccinimide (NBS) can achieve regioselectivity at position 6, guided by the electron-withdrawing carboxylic acid group .
Example Protocol:
-
Substrate : 2-(Isoquinolin-5-yl)quinoline-4-carboxylic acid
-
Reagent : NBS (1.1 equiv), DMF, 80°C, 12 hrs
Coupling of Isoquinolin-5-yl Group
The isoquinolin-5-yl moiety is introduced at position 2 via Ullmann-type coupling or Suzuki-Miyaura cross-coupling using halogenated intermediates.
Case Study from Analogous Systems :
-
Step 1 : Synthesis of 2-chloroquinoline-4-carboxylic acid via chlorination (POCl₃, reflux).
-
Step 2 : Coupling with isoquinolin-5-ylboronic acid under Pd catalysis:
Functionalization of the Carboxylic Acid Group
The 4-carboxylic acid group can undergo transformations such as amide formation or esterification to enhance bioactivity.
Example Reaction :
-
Esterification :
-
Amidation :
Catalytic and Solvent Optimization
Recent advances utilize magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride) to improve reaction efficiency under solvent-free conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 10 mg | 83% |
| Temperature | 80°C | Max efficiency |
| Solvent | Solvent-free | Reduced byproducts |
Challenges and Solutions
-
Regioselectivity in Bromination : Directed by the 4-carboxylic acid group, minimizing polybromination .
-
Steric Hindrance : Bulky isoquinolin-5-yl groups reduce coupling yields; microwave-assisted synthesis improves kinetics .
Research Findings
-
Anticancer Activity : Analogous 6-bromoquinoline-4-carboxylic acids show IC₅₀ values of 1.2–4.8 μM against cancer cell lines .
-
Enzyme Inhibition : Derivatives inhibit SIRT3 (sirtuin 3) via hydrophobic interactions with Phe61 and Phe175 residues .
This synthesis leverages well-established quinoline chemistry, with modifications guided by steric and electronic factors. Future directions include automated nanosynthesis and greener catalytic systems .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline, including 6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid, exhibit significant anticancer properties. These compounds have been shown to selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy.
- Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various quinoline derivatives on different cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer). The results indicated that several derivatives exhibited selective cytotoxicity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, the compound showed an IC50 value of 7.25 µM against MCF-7 cells, indicating potent activity (Table 1) .
| Compound | MCF-7 (IC50 µM) | K-562 (IC50 µM) | HeLa (IC50 µM) |
|---|---|---|---|
| 6-Bromo... | 7.25 ± 0.86 | 10.9 ± 1.04 | 7.19 ± 0.78 |
| Carboplatin | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |
Antimalarial Activity
Another significant application of quinoline derivatives is their antimalarial properties. Compounds similar to this compound have been identified as effective against Plasmodium falciparum, the malaria-causing parasite.
- Case Study: Efficacy in Animal Models
A series of quinoline derivatives were tested in a P. berghei mouse model, with some compounds showing oral efficacy at doses lower than 1 mg/kg over four days. This highlights their potential for further development as antimalarial agents .
Antioxidant Properties
Research has also indicated that certain quinoline derivatives possess antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related diseases.
Antimicrobial Effects
The compound has shown promise in antimicrobial applications, demonstrating effectiveness against various pathogens, including fungi and bacteria.
Synthesis and Mechanism
The synthesis of this compound can be achieved through several chemical pathways, often involving complex catalytic reactions that enhance its bioactivity.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs of 6-bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid, highlighting substituent variations and their implications:
Key Observations :
- Substituent Effects: Isoquinolin-5-yl (target compound): The fused bicyclic structure may enhance π-π stacking interactions in protein binding, compared to simpler aryl groups (e.g., phenyl or furyl). Halogenated Groups (e.g., dichlorophenyl): Increase molecular weight and polar surface area, improving target affinity in enzyme inhibition . Hydroxy Group: Reduces lipophilicity but introduces hydrogen-bonding capacity, useful in coordination chemistry .
Biological Activity
6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position and an isoquinoline moiety at the 2-position attached to a carboxylic acid functional group at the 4-position. Its molecular formula is with a molecular weight of approximately 356.22 g/mol.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Activity : The presence of the quinoline ring system suggests potential interactions with various biological targets, including enzymes and receptors involved in microbial resistance.
- Anticancer Properties : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- SIRT3 Inhibition : Some studies have highlighted the potential of quinoline derivatives as SIRT3 inhibitors, which may play a role in cancer therapy by modulating metabolic pathways associated with tumor growth.
Antileishmanial Activity
A study synthesized various quinoline-4-carboxylic acids and evaluated their activity against Leishmania donovani. The IC50 values for these compounds were determined across different concentrations. While specific data for this compound was not provided, related compounds showed promising antileishmanial activity, suggesting potential efficacy for this compound as well .
Case Studies and Research Findings
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study A | Quinoline Derivative | Antileishmanial | 200 μg/mL - 1.56 μg/mL |
| Study B | Quinoline Derivative | SIRT3 Inhibition | 7.2 μM (selective over SIRT1 and SIRT2) |
| Study C | Quinoline Derivative | Anticancer (MLLr leukemia) | Potent inhibitory activity |
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid, and what are their advantages and limitations?
Synthesis typically involves halogenation and coupling reactions. A key method is Suzuki-Miyaura cross-coupling, where a brominated quinoline intermediate reacts with an isoquinoline boronic acid derivative. For example, brominated quinoline precursors (e.g., 6-bromoquinoline-4-carboxylic acid) can be coupled with isoquinolin-5-yl boronic esters under palladium catalysis . Advantages include high regioselectivity and compatibility with functional groups. Limitations include sensitivity to moisture and the need for rigorous purification to remove palladium residues.
Q. How can researchers confirm the identity and purity of this compound using spectroscopic methods?
- NMR Spectroscopy : and NMR are used to verify substituent positions. For instance, the isoquinolin-5-yl proton signals appear as distinct aromatic resonances between δ 8.5–9.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., observed [M+H] should match the theoretical value of 383.04 g/mol for CHBrNO) .
- HPLC : Quantifies purity (>95% is typical for research-grade material) by detecting impurities at trace levels .
Q. What are the recommended storage conditions and handling precautions?
Store at 0–6°C in airtight, light-protected containers to prevent degradation. Use dry, ventilated environments to avoid hydrolysis of the carboxylic acid group. Personal protective equipment (PPE) includes nitrile gloves and safety goggles, as brominated compounds may cause skin/eye irritation . Ensure fume hood use during synthesis to minimize inhalation risks .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination of quinoline derivatives be addressed?
Regioselectivity in bromination depends on directing groups. For example, electron-withdrawing groups (e.g., carboxylic acid at position 4) direct bromination to position 6 via meta-directing effects. Optimization involves adjusting reaction temperature (e.g., 0–25°C) and using catalysts like FeBr to enhance selectivity. Post-reaction analysis with NMR can confirm substitution patterns .
Q. What strategies resolve discrepancies between calculated and observed HRMS data?
- Isotopic Pattern Analysis : Bromine’s natural isotopic abundance (1:1 ratio for :) should produce a doublet peak in HRMS. Deviations suggest contamination or fragmentation.
- Tandem MS (MS/MS) : Fragmentation pathways can distinguish structural isomers (e.g., distinguishing bromine at position 6 vs. 7) .
- Cross-Validation with X-ray Crystallography : Resolves ambiguities in cases of unexpected adduct formation .
Q. How reliable are computational models for predicting reactivity in coupling reactions?
Density Functional Theory (DFT) calculations can predict electron density distribution, identifying reactive sites. For example, the HOMO-LUMO gap of the brominated quinoline core influences its coupling efficiency with isoquinoline boronic acids. However, solvent effects (e.g., DMF vs. THF) and steric hindrance from substituents (e.g., methoxy groups) may reduce model accuracy, necessitating empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
